1-Bromo-3-(3,3-difluorocyclobutyl)benzene
Description
1-Bromo-3-(3,3-difluorocyclobutyl)benzene (C₁₁H₉BrF₂, CAS 1897738-22-5) is a brominated aromatic compound featuring a 3,3-difluorocyclobutyl substituent at the meta position of the benzene ring . This compound serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions, due to the bromine atom's reactivity and the unique steric and electronic properties imparted by the difluorocyclobutyl group. The cyclobutyl ring introduces a strained aliphatic system, while the two fluorine atoms at the 3,3-positions enhance both electron-withdrawing effects and steric bulk, distinguishing it from simpler alkyl- or halogen-substituted bromobenzenes.
Properties
IUPAC Name |
1-bromo-3-(3,3-difluorocyclobutyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2/c11-9-3-1-2-7(4-9)8-5-10(12,13)6-8/h1-4,8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPPMYUYZKVEGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Fluorobenzene with Lewis Acid Catalysts
A well-documented method for preparing 1-bromo-3-fluorobenzene involves the bromination of fluorobenzene in the presence of Lewis acid catalysts such as aluminum halides or iron halides. The process is conducted under controlled temperature and solvent conditions to favor the meta-substitution pattern.
- Catalysts: Aluminum bromide (AlBr3), aluminum chloride (AlCl3), iron bromide (FeBr3), iron chloride (FeCl3)
- Reaction temperature: −10 to 20 °C, preferably 0 to 10 °C
- Solvents: Inert solvents such as methylene chloride, chloroform, or carbon tetrachloride
- Bromine equivalents: 1.0 to 1.2 equivalents relative to fluorobenzene
- Reaction time: 12 to 24 hours for bromination; 3 to 5 hours for isomerization to achieve equilibrium
This method yields high-purity 1-bromo-3-fluorobenzene with minimal formation of difficult-to-separate isomers such as 1-bromo-2-fluorobenzene or 1-bromo-4-fluorobenzene, which is crucial for downstream synthesis steps.
Alternative Diazotization and Sandmeyer-Type Reactions
Another classical approach involves converting 3-fluoroaniline derivatives into diazonium salts followed by substitution with copper(I) bromide (CuBr) under Sandmeyer reaction conditions. This method is effective but less favored industrially due to handling diazonium salts and moderate yields.
Introduction of the 3,3-Difluorocyclobutyl Group
Synthesis of 3,3-Difluorocyclobutyl Precursors
The 3,3-difluorocyclobutyl moiety is typically prepared via difluorination of cyclobutyl precursors using specialized fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The cyclobutyl ring can be functionalized with leaving groups (e.g., halides or tosylates) to facilitate coupling.
Coupling to Aromatic Ring
The coupling of the 3,3-difluorocyclobutyl group to the aromatic ring can be achieved by:
- Nucleophilic aromatic substitution (if the aromatic ring has suitable leaving groups)
- Cross-coupling reactions such as Suzuki, Negishi, or Kumada couplings using organometallic intermediates derived from the difluorocyclobutyl moiety and the aryl bromide.
For example, a typical route involves:
- Preparation of 1-bromo-3-fluorobenzene (or 1-bromo-3-substituted benzene)
- Conversion of 3,3-difluorocyclobutyl precursor into an organometallic reagent (e.g., organozinc or organoboron compound)
- Palladium-catalyzed cross-coupling to install the difluorocyclobutyl substituent at the meta position relative to bromine.
Summary Table of Preparation Methods
Research Findings and Analysis
The bromination of fluorobenzene under Lewis acid catalysis is the most practical and scalable method to obtain the brominated aromatic intermediate with high regioselectivity and yield. The choice of catalyst and solvent critically influences the isomer distribution, with aluminum halides preferred for industrial processes.
Diazotization methods, while classical, involve hazardous intermediates and are less favored for large-scale synthesis due to safety and yield constraints.
The introduction of the difluorocyclobutyl group requires careful handling of fluorinating agents and organometallic intermediates. Advances in palladium-catalyzed cross-coupling reactions have enabled efficient installation of such fluorinated cyclobutyl moieties onto aromatic rings with excellent control over regioselectivity and functional group tolerance.
The overall synthetic route benefits from stepwise optimization of each stage to maximize yield and purity, minimizing side reactions such as over-bromination or defluorination.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(3,3-difluorocyclobutyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in ether, under an inert atmosphere.
Major Products Formed
Substitution: Formation of 3-(3,3-difluorocyclobutyl)anisole.
Oxidation: Formation of 3-(3,3-difluorocyclobutyl)benzoic acid.
Reduction: Formation of 3-(3,3-difluorocyclobutyl)benzene.
Scientific Research Applications
1-Bromo-3-(3,3-difluorocyclobutyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a building block in the synthesis of bioactive compounds.
Medicine: Explored for its role in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene depends on its specific application. In chemical reactions, the bromine atom serves as a reactive site for nucleophilic substitution, enabling the introduction of various functional groups. The difluorocyclobutyl group imparts unique steric and electronic properties, influencing the reactivity and stability of the compound. In biological systems, the compound’s mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Cycloalkyl Substituents
- 1-Bromo-3-(2,2-difluorocyclopropyl)benzene (CAS 1393563-14-8, C₉H₇BrF₂): The cyclopropane ring is smaller and more strained than cyclobutane, leading to greater reactivity in ring-opening reactions. The 2,2-difluoro substitution reduces electron density on the benzene ring compared to non-fluorinated analogs but provides less steric hindrance than the 3,3-difluorocyclobutyl group .
- 1-Bromo-3-cyclopropylbenzene and 1-Bromo-3-isopropylbenzene : These lack fluorine atoms, resulting in weaker electron-withdrawing effects and reduced steric bulk. Their reactivity in cross-coupling reactions is typically higher due to lower steric hindrance .
Oxygen-Containing Substituents
- 1-Bromo-3-(trifluoromethoxy)benzene (C₇H₄BrF₃O): The trifluoromethoxy group is a strong electron-withdrawing substituent, significantly deactivating the benzene ring toward electrophilic substitution. This contrasts with the difluorocyclobutyl group, which combines moderate electron withdrawal (via C–F bonds) with aliphatic conjugation .
- 1-Bromo-3-((3-bromobenzyl)oxy)benzene (C₁₃H₁₀Br₂O): The benzyloxy group introduces steric bulk and moderate electron donation, making this compound less reactive in arylations compared to the target compound .
Halogenated Derivatives
- 1-Bromo-3-chloro-5-fluorobenzene (C₆H₃BrClF): Multiple halogen atoms increase molecular weight (209.45 g/mol) and polarity, leading to higher boiling points. However, the absence of a cyclobutyl group reduces steric complexity .
Reactivity in Cross-Coupling Reactions
Pd-catalyzed arylations, as demonstrated with 1-Bromo-3-(trifluoromethoxy)benzene (), show that electron-withdrawing substituents like trifluoromethoxy enhance oxidative addition efficiency in coupling reactions. However, the difluorocyclobutyl group in the target compound may slow reaction rates due to steric hindrance while maintaining moderate electronic activation. For example:
- 1-Bromo-3-(trifluoromethoxy)benzene achieves 90–91% yields in coupling with imidazopyridines .
- 1-Bromo-3-(3,3-difluorocyclobutyl)benzene is expected to require optimized conditions (e.g., higher catalyst loading or temperature) to overcome steric effects from the cyclobutyl ring.
Physical and Spectral Properties
- Molecular Weight : The target compound (C₁₁H₉BrF₂, MW 257.09 g/mol) is heavier than simpler derivatives like 1-bromo-3-fluorobenzene (C₆H₄BrF, MW 175.00 g/mol) due to the cyclobutyl group .
- NMR Trends : In 1-Bromo-3-((3-bromobenzyl)oxy)benzene (), aromatic protons resonate at δ 7.58–7.47 ppm, while the cyclobutyl group in the target compound would show distinct ¹³C NMR signals for the fluorinated carbons (likely δ 110–120 ppm) .
Steric and Electronic Factors
- Steric Effects : The 3,3-difluorocyclobutyl group creates significant steric hindrance, comparable to tert-butyl substituents. This contrasts with smaller groups like cyclopropyl or methoxy, which impose less spatial demand .
- Electronic Effects : The fluorine atoms withdraw electron density via inductive effects, but the cyclobutane ring may donate electrons through hyperconjugation. This balance makes the compound less deactivated than trifluoromethoxy-substituted analogs .
Biological Activity
1-Bromo-3-(3,3-difluorocyclobutyl)benzene is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of bromine and difluorocyclobutyl groups, suggests potential biological activities that merit detailed exploration.
- Molecular Formula : C10H8BrF2
- Molecular Weight : 251.08 g/mol
- CAS Number : 1373503-48-0
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The difluorocyclobutyl moiety may enhance lipophilicity and alter the compound's binding affinity to biological targets.
Target Interactions
- Enzyme Modulation : The compound may influence the activity of key enzymes involved in metabolic pathways.
- Receptor Binding : It is hypothesized to interact with receptors such as retinoic acid-related orphan receptor gamma (RORγ), which plays a significant role in immune response and metabolism.
In Vitro Studies
Recent studies have shown that this compound exhibits significant biological activity in vitro:
- Cell Viability Assays : The compound was tested on various cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations.
- Inflammatory Response Modulation : Inflammatory cytokine production was reduced in cell cultures treated with this compound, indicating potential anti-inflammatory properties.
| Study Type | Cell Line | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Cytotoxicity Assay | MCF-7 (Breast Cancer) | 10 - 50 | Reduced cell viability |
| Inflammatory Response | RAW 264.7 (Macrophage) | 5 - 20 | Decreased IL-6 production |
In Vivo Studies
Animal model studies have further elucidated the biological effects of the compound:
- Dosage Effects : Administration of varying doses showed that lower doses (10 mg/kg) resulted in beneficial metabolic effects, while higher doses (50 mg/kg) led to toxicity.
- Histopathological Analysis : Examination of tissues from treated animals indicated no significant adverse effects at lower doses but revealed signs of toxicity at higher concentrations.
| Dosage (mg/kg) | Body Weight Change (%) | Toxicity Observed |
|---|---|---|
| 10 | +5 | No |
| 50 | -15 | Yes |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Cancer Treatment : A study involving a combination therapy using this compound alongside traditional chemotherapeutics showed enhanced efficacy against resistant cancer cell lines.
- Anti-inflammatory Applications : Research indicated that this compound could serve as a lead candidate for developing new anti-inflammatory drugs due to its ability to modulate cytokine levels effectively.
Q & A
Q. What are the key synthetic routes for 1-bromo-3-(3,3-difluorocyclobutyl)benzene, and how can reaction conditions be optimized?
A common approach involves introducing the 3,3-difluorocyclobutyl group via cycloaddition or ring-opening reactions. For example, bromination of 3-(3,3-difluorocyclobutyl)benzene derivatives using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN catalyst) is a viable route . Optimization should focus on solvent polarity (e.g., CCl₄ or CHCl₃), temperature (60–80°C), and stoichiometry to minimize side products like dibrominated analogs.
Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound?
The compound’s structural confirmation relies on and NMR. The 3,3-difluorocyclobutyl group produces distinct splitting patterns due to coupling between fluorine atoms () and adjacent protons. For instance, the cyclobutyl protons exhibit geminal coupling () and vicinal coupling to fluorine () . NMR can further clarify the electronic effects of the bromine and difluorocyclobutyl groups on the aromatic ring.
Q. What cross-coupling reactions are feasible with this compound, and how does its reactivity compare to other brominated aromatics?
The bromine atom enables Suzuki-Miyaura or Buchwald-Hartwig couplings. However, steric hindrance from the 3,3-difluorocyclobutyl group may slow transmetalation. Catalytic systems like Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) enhance yields by mitigating steric effects . Reactivity is lower than in less hindered analogs (e.g., 1-bromo-3-(trifluoromethoxy)benzene) due to reduced accessibility of the C–Br bond.
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing derivatives of this compound be addressed?
Competing electrophilic substitution at the para position can occur due to the electron-withdrawing nature of the difluorocyclobutyl group. Computational tools (DFT) predict charge distribution to guide directing group strategies. For example, introducing a temporary nitro group at the para position before bromination ensures ortho selectivity . Post-synthetic reduction or replacement of the nitro group restores the desired structure.
Q. What role do the fluorine atoms play in stabilizing the compound under thermal or photolytic conditions?
The 3,3-difluorocyclobutyl group enhances thermal stability via hyperconjugation and reduced ring strain compared to non-fluorinated cyclobutanes. Thermogravimetric analysis (TGA) shows decomposition onset at ~220°C, with mass spectrometry (MS) identifying HF and Br₂ as primary degradation products . Photostability studies under UV light suggest fluorine’s electron-withdrawing effect mitigates radical-mediated decomposition.
Q. How can computational chemistry predict reaction pathways for functionalizing this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for C–Br bond activation. For example, energy barriers for oxidative addition in Pd-catalyzed couplings correlate with ligand steric parameters. Solvent effects (e.g., toluene vs. DMF) are simulated using polarizable continuum models (PCM) to optimize reaction conditions .
Q. What strategies improve the compound’s utility in pharmaceutical intermediate synthesis?
The difluorocyclobutyl group’s conformational rigidity makes it valuable for drug design. Coupling with heterocycles (e.g., imidazoles) via Buchwald-Hartwig amination produces bioactive scaffolds. For example, derivatives exhibit IC₅₀ values <10 µM in kinase inhibition assays . Purification via flash chromatography (hexane/EtOAc) or recrystallization (ethanol/water) ensures >95% purity for biological testing.
Q. How do substituents on the benzene ring influence the compound’s electronic properties?
Cyclic voltammetry reveals that the bromine and difluorocyclobutyl groups lower the HOMO energy (−8.9 eV vs. −8.2 eV for unsubstituted bromobenzene), reducing electrophilicity. Hammett constants () for the substituents predict reactivity in SNAr reactions, with = 0.37 for Br and 0.43 for CF₂ .
Methodological Insights
Q. What analytical techniques are critical for purity assessment?
High-performance liquid chromatography (HPLC) with UV detection (254 nm) identifies impurities at <0.1% levels. Gas chromatography-mass spectrometry (GC-MS) detects volatile byproducts (e.g., dibrominated species) . X-ray crystallography resolves stereochemical ambiguities in the difluorocyclobutyl moiety, with C–F bond lengths averaging 1.35 Å .
Q. How can synergistic effects between substituents be exploited in catalysis?
The electron-withdrawing bromine and fluorine atoms polarize the aromatic ring, enhancing electrophilic aromatic substitution (EAS) at specific positions. For example, nitration occurs preferentially at the para position to the difluorocyclobutyl group, with regioselectivity confirmed by NMR integration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
